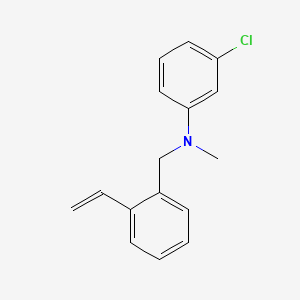![molecular formula C14H9F2N B14129603 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile CAS No. 1214376-04-1](/img/structure/B14129603.png)
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile is an organic compound with the molecular formula C14H9F2N This compound is characterized by the presence of two fluorine atoms attached to a biphenyl structure, along with an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile typically involves the reaction of 2-fluoro-3-(4-fluorophenyl)benzaldehyde with a suitable cyanide source under controlled conditions. One common method involves the use of sodium cyanide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetic acid.
Reduction: Formation of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]ethylamine.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in cellular signaling or metabolism.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile
- 4-Fluorophenylacetonitrile
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
Uniqueness
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile is unique due to its specific substitution pattern on the biphenyl structure, which can impart distinct chemical and physical properties. The presence of two fluorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
属性
CAS 编号 |
1214376-04-1 |
|---|---|
分子式 |
C14H9F2N |
分子量 |
229.22 g/mol |
IUPAC 名称 |
2-[2-fluoro-3-(4-fluorophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H9F2N/c15-12-6-4-10(5-7-12)13-3-1-2-11(8-9-17)14(13)16/h1-7H,8H2 |
InChI 键 |
FHELZWVTAJMBMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)

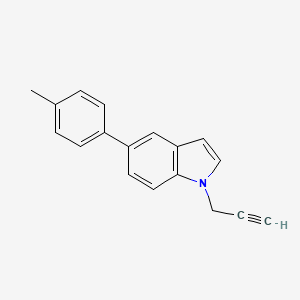
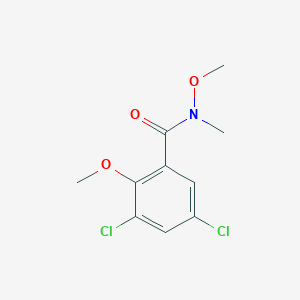
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
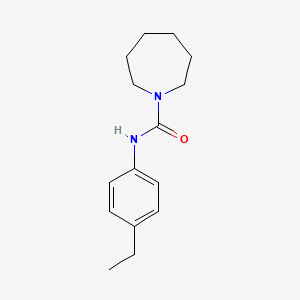
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
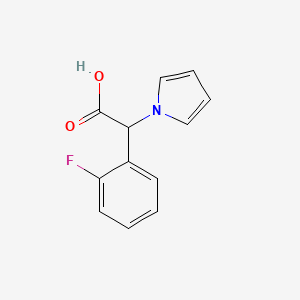
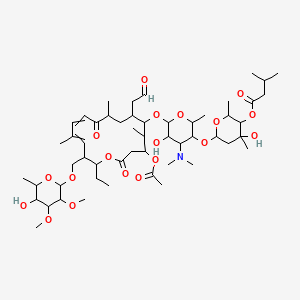
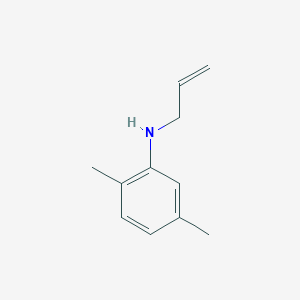
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
